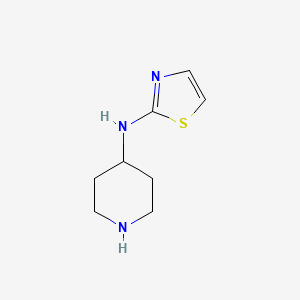

N-(1,3-thiazol-2-yl)piperidin-4-amine

Description

Properties

IUPAC Name |

N-piperidin-4-yl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3S/c1-3-9-4-2-7(1)11-8-10-5-6-12-8/h5-7,9H,1-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHYYCNBKRXWBHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(1,3-thiazol-2-yl)piperidin-4-amine to compounds with analogous thiazole-piperidine or related heterocyclic frameworks, emphasizing structural variations, physicochemical properties, and reported biological activities.

Structural and Functional Modifications

N-(1-Benzylpiperidin-4-yl)-1,3-thiazol-2-amine

- Molecular Formula : C₁₅H₁₉N₃S

- Key Features : A benzyl group substitutes the piperidine ring’s nitrogen, increasing molecular weight (273.40 g/mol ) and lipophilicity compared to the parent compound .

N-[4-(4'-Fluorobiphenyl-4-yl)-1,3-thiazol-2-yl]pyridine-2-amine

- Molecular Formula : C₂₀H₁₅FN₄S

- Key Features : Replaces the piperidine with a pyridine ring and introduces a 4'-fluorobiphenyl substituent on the thiazole.

- Biological Activity : Exhibits antiproliferative activity in cancer studies, attributed to the biphenyl group’s planar structure enhancing DNA intercalation or protein binding .

N-(4-Methylphenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine

- Molecular Formula : C₁₅H₁₄N₄S

- Key Features : A pyridin-2-yl group replaces the piperidine, and a 4-methylphenyl group is attached to the thiazole.

N-[2-(4-Bromophenyl)ethyl]-N-(2-methoxyethyl)-1-(1,3-thiazol-2-yl)piperidin-4-amine

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP* | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|

| This compound | 183.28 | 1.2 | 2 | 3 |

| N-(1-Benzylpiperidin-4-yl)-1,3-thiazol-2-amine | 273.40 | 3.1 | 1 | 3 |

| N-[4-(4'-Fluorobiphenyl)-thiazol-2-yl]pyridin-2-amine | 362.42 | 4.5 | 1 | 4 |

| N-(4-Methylphenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine | 298.36 | 3.8 | 1 | 4 |

*Estimated using fragment-based methods.

Q & A

Basic: What are the standard synthetic routes for N-(1,3-thiazol-2-yl)piperidin-4-amine?

Methodological Answer:

The compound is typically synthesized via coupling reactions between a thiazole-containing carboxylic acid derivative and piperidin-4-amine. For example, in analogous syntheses, Method A (acid-amine coupling using reagents like HATU or EDCI in DMF or THF) achieved yields of 39–99% for structurally similar compounds . Key steps include:

- Activation of the carboxylic acid (e.g., 1,3-thiazole-2-carboxylic acid) with a coupling agent.

- Reaction with piperidin-4-amine under inert conditions.

- Purification via column chromatography or recrystallization.

Characterization by , , and HPLC ensures purity and structural confirmation .

Advanced: How can reaction conditions be optimized to improve regioselectivity and yield in derivatives of this compound?

Methodological Answer:

Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for acid-amine couplings .

- Catalyst tuning : Copper(I) bromide or cesium carbonate can improve cross-coupling reactions, as seen in thiazole-amine syntheses (e.g., 17.9–39% yields) .

- Temperature control : Reactions at 35–100°C balance yield and regioselectivity; prolonged heating (48–72 hours) may reduce side products .

- Substituent effects : Electron-withdrawing groups on the thiazole ring can enhance reactivity, while bulky substituents on the piperidine moiety may require steric optimization .

Basic: What spectroscopic and chromatographic techniques confirm the structure and purity of this compound?

Methodological Answer:

- NMR spectroscopy : identifies proton environments (e.g., thiazole protons at δ 7.5–8.5 ppm, piperidine protons at δ 1.5–3.5 ppm). confirms carbonyl (C=O) and aromatic carbons .

- HPLC : Reverse-phase HPLC with UV detection (e.g., 98–99% purity) validates purity .

- Mass spectrometry : ESI-HRMS confirms molecular weight (e.g., [M+H] peaks matching calculated values) .

Advanced: How does X-ray crystallography resolve structural ambiguities in thiazole-piperidine derivatives?

Methodological Answer:

- SHELX suite : Single-crystal X-ray diffraction using SHELXL refines bond lengths, angles, and torsion angles, critical for confirming stereochemistry and hydrogen-bonding networks .

- Twinned data handling : SHELXL’s twin refinement tools resolve challenges in high-symmetry space groups or pseudo-merohedral twinning .

- Validation tools : PLATON or CCDC software checks for structural outliers, ensuring accuracy in piperidine ring conformations and thiazole orientations .

Basic: What in vitro assays are used to evaluate the biological activity of this compound derivatives?

Methodological Answer:

- Anticancer screening : NCI-60 cell line panels assess cytotoxicity (e.g., GI values) .

- Kinase inhibition : Fluorescence polarization assays measure IC against targets like Aurora kinases .

- Antimicrobial testing : MIC (minimum inhibitory concentration) assays against Gram-positive/negative bacteria and fungi .

Advanced: How are computational methods like molecular docking integrated into target identification for thiazole-piperidine compounds?

Methodological Answer:

- Docking workflows : AutoDock Vina or Schrödinger Suite models ligand-receptor interactions (e.g., Aurora kinase ATP-binding pockets) .

- QSAR studies : 3D descriptors (e.g., logP, polar surface area) correlate substituent effects with activity; partial least squares (PLS) regression identifies key pharmacophores .

- MD simulations : GROMACS validates binding stability (e.g., 100 ns trajectories confirm piperidine-thiazole interactions with kinase hinge regions) .

Advanced: How should researchers address contradictory data in structure-activity relationship (SAR) studies of this compound derivatives?

Methodological Answer:

- Data normalization : Control for batch effects (e.g., solvent purity, assay plate variations) using Z-score normalization .

- Orthogonal assays : Validate unexpected activity (e.g., cytotoxicity vs. kinase inhibition) using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

- Crystallographic validation : Resolve SAR contradictions by comparing X-ray structures of high- vs. low-activity analogs (e.g., piperidine ring puckering affecting target binding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.